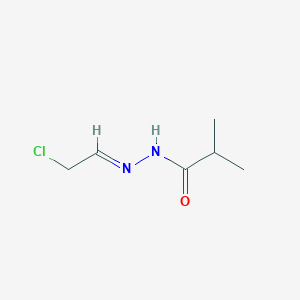
N'-(2-chloroethylidene)-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chloroethylidene)-2-methylpropanehydrazide, commonly known as CEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEPH belongs to the class of hydrazides and has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of CEPH is not fully understood. However, it is believed that CEPH exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. CEPH has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, CEPH has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
CEPH has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Additionally, CEPH has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CEPH has several advantages and limitations for lab experiments. One of the main advantages of CEPH is its potent anti-tumor activity, making it a valuable tool for cancer research. Additionally, CEPH has been shown to have antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, one of the main limitations of CEPH is its complex synthesis method, which requires careful attention to detail to ensure the purity and quality of the final product.
Future Directions
There are several future directions for the study of CEPH. One potential direction is the development of new cancer therapies based on the anti-tumor activity of CEPH. Additionally, further research is needed to fully understand the mechanism of action of CEPH and its potential applications in the treatment of inflammatory diseases. Furthermore, the antimicrobial activity of CEPH could be further explored for the development of new antibiotics. Finally, the synthesis method of CEPH could be optimized to improve the yield and purity of the final product.
Synthesis Methods
The synthesis of CEPH is a multistep process that involves the reaction of 2-methylpropanehydrazide with 2-chloroethanol in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain pure CEPH. The synthesis of CEPH is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
CEPH has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent anti-tumor activity, making it a promising candidate for cancer therapy. CEPH has also been studied for its antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, CEPH has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-2-chloroethylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c1-5(2)6(10)9-8-4-3-7/h4-5H,3H2,1-2H3,(H,9,10)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGSEAQUGLRRQ-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroethylidene)-2-methylpropanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)
![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

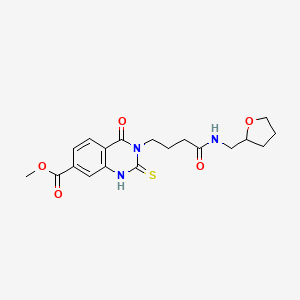


![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)
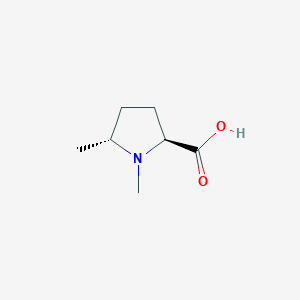
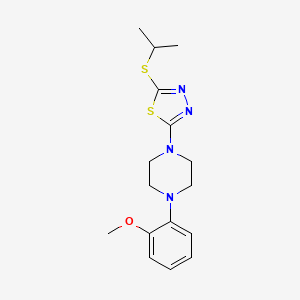
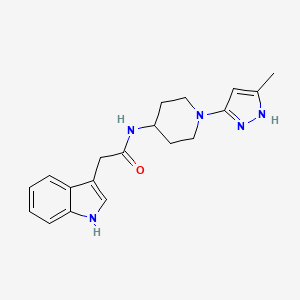
![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)